1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride
CAS No.: 1306604-85-2
Cat. No.: VC3389508
Molecular Formula: C9H18Cl2N2O
Molecular Weight: 241.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306604-85-2 |
|---|---|
| Molecular Formula | C9H18Cl2N2O |
| Molecular Weight | 241.16 g/mol |
| IUPAC Name | 1-cyclopropyl-2-piperazin-1-ylethanone;dihydrochloride |
| Standard InChI | InChI=1S/C9H16N2O.2ClH/c12-9(8-1-2-8)7-11-5-3-10-4-6-11;;/h8,10H,1-7H2;2*1H |
| Standard InChI Key | PLSAVRUPPUYPHQ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)CN2CCNCC2.Cl.Cl |
| Canonical SMILES | C1CC1C(=O)CN2CCNCC2.Cl.Cl |
Introduction
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with a molecular formula of C9H18Cl2N2O and a molecular weight of 241.16 g/mol. It is identified by the CAS number 1306604-85-2. This compound is a dihydrochloride salt of a piperazine derivative, which is a class of compounds known for their diverse pharmacological activities.
Storage Conditions
The storage conditions for this compound are not explicitly detailed in the available literature, but it is generally recommended to store chemical compounds in a cool, dry place, away from direct sunlight and moisture.
Synthesis and Availability
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be synthesized through a series of organic reactions involving the formation of the piperazine ring and the attachment of the cyclopropyl group. It is commercially available from various chemical suppliers, such as AstaTech and Kemix, in different quantities ranging from 100 mg to several grams .
Safety and Handling
Given its chemical nature, handling 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride requires appropriate safety precautions, including the use of personal protective equipment (PPE) and adherence to standard laboratory safety protocols. The compound is considered hazardous, and additional shipping or handling fees may apply due to its classification .
1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol Dihydrochloride
This compound differs from 1-Cyclopropyl-2-(piperazin-1-yl)ethan-1-ol dihydrochloride (CAS Number: 1461713-94-9) by having a ketone group instead of an alcohol group. The molecular weight of the alcohol derivative is slightly higher at 243.17 g/mol .
2-Cyclopropyl-1-(piperazin-1-yl)ethan-1-one Hydrochloride
Another related compound is 2-cyclopropyl-1-(piperazin-1-yl)ethan-1-one hydrochloride (CAS Number: 1884703-11-0), which has a different arrangement of the cyclopropyl group and is available as a hydrochloride salt .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume